molecular formula C17H20N5O9P B12929092 8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate) CAS No. 920984-11-8

8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate)

Katalognummer: B12929092
CAS-Nummer: 920984-11-8
Molekulargewicht: 469.3 g/mol
InChI-Schlüssel: LJYZWJCPQQQBQI-UBEDBUPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Methoxyphenyl)guanosine 5’-(dihydrogen phosphate): is a modified nucleoside derivative It consists of a guanosine molecule substituted with a 4-methoxyphenyl group at the 8-position and a dihydrogen phosphate group at the 5’-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methoxyphenyl)guanosine 5’-(dihydrogen phosphate) typically involves the following steps:

    Starting Materials: Guanosine and 4-methoxyphenylboronic acid.

    Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.

    Phosphorylation: The resulting 8-(4-methoxyphenyl)guanosine is then phosphorylated at the 5’-position using a phosphorylating agent like phosphorus oxychloride or a similar reagent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The guanine base can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 8-(4-Hydroxyphenyl)guanosine 5’-(dihydrogen phosphate).

    Reduction: Reduced derivatives of the guanine base.

    Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Nucleoside Analog Studies: Used to study the effects of nucleoside modifications on DNA and RNA stability and function.

Biology:

    Enzyme Inhibition: Acts as a potential inhibitor for enzymes that interact with guanosine derivatives.

    Cell Signaling: Investigated for its role in modulating cellular signaling pathways.

Medicine:

    Antiviral Research: Explored for its potential antiviral properties against certain viruses.

    Cancer Research: Studied for its ability to interfere with cancer cell proliferation.

Industry:

    Biotechnology: Used in the development of novel biotechnological applications, such as biosensors and diagnostic tools.

Wirkmechanismus

The mechanism of action of 8-(4-Methoxyphenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the phosphate group facilitates cellular uptake and incorporation into nucleic acids. This compound can modulate enzymatic activity and interfere with nucleic acid synthesis, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate): Similar structure but with a methyl group instead of a methoxy group.

    Guanosine 5’-monophosphate: Lacks the 4-methoxyphenyl substitution.

Uniqueness:

  • The presence of the 4-methoxyphenyl group at the 8-position provides unique chemical properties, such as increased hydrophobicity and potential for specific protein interactions.
  • The dihydrogen phosphate group at the 5’-position enhances solubility and cellular uptake compared to non-phosphorylated analogs.

Eigenschaften

920984-11-8

Molekularformel

C17H20N5O9P

Molekulargewicht

469.3 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-[2-amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H20N5O9P/c1-29-8-4-2-7(3-5-8)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(31-16)6-30-32(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1

InChI-Schlüssel

LJYZWJCPQQQBQI-UBEDBUPSSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.